molecular formula C10H9NO6 B1346564 Dimethyl 4-nitrophthalate CAS No. 610-22-0

Dimethyl 4-nitrophthalate

Cat. No.: B1346564
CAS No.: 610-22-0
M. Wt: 239.18 g/mol
InChI Key: XWBDWELWBUWSNI-UHFFFAOYSA-N
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Description

Dimethyl 4-nitrophthalate is an organic compound with the molecular formula C10H9NO6. It is a dimethyl ester of 4-nitrophthalic acid and is known for its applications in various chemical syntheses and industrial processes. The compound is characterized by its white to off-white crystalline appearance and is used as an intermediate in the production of various chemicals.

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by Dimethyl 4-nitrophthalate are currently unknown . Future studies could provide valuable insights into the pathways influenced by this compound and their downstream effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 4-nitrophthalate can be synthesized through the esterification of 4-nitrophthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques helps in achieving the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-nitrophthalate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester groups can be hydrolyzed to form 4-nitrophthalic acid and methanol in the presence of acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 4-Aminophthalic acid dimethyl ester.

    Substitution: Various substituted phthalates depending on the nucleophile used.

    Hydrolysis: 4-Nitrophthalic acid and methanol.

Scientific Research Applications

Dimethyl 4-nitrophthalate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of plasticizers, resins, and other polymeric materials.

Comparison with Similar Compounds

Dimethyl 4-nitrophthalate can be compared with other similar compounds such as:

    Dimethyl phthalate: Lacks the nitro group and is used primarily as a plasticizer.

    Dimethyl 3-nitrophthalate: Has the nitro group in a different position, affecting its reactivity and applications.

    Dimethyl terephthalate: Used in the production of polyethylene terephthalate (PET) and lacks the nitro group.

The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and makes it suitable for specific applications in chemical synthesis and research.

Properties

IUPAC Name

dimethyl 4-nitrobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6/c1-16-9(12)7-4-3-6(11(14)15)5-8(7)10(13)17-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBDWELWBUWSNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060579
Record name 1,2-Benzenedicarboxylic acid, 4-nitro-, dimethyl ester
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Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

610-22-0
Record name Dimethyl 4-nitrophthalate
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Record name 1,2-Benzenedicarboxylic acid, 4-nitro-, 1,2-dimethyl ester
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Record name Dimethyl 4-nitrophthalate
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Record name 1,2-Benzenedicarboxylic acid, 4-nitro-, 1,2-dimethyl ester
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Record name 1,2-Benzenedicarboxylic acid, 4-nitro-, dimethyl ester
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Record name Dimethyl 4-nitrophthalate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the photochemical reactions of Dimethyl 4-nitrophthalate in the environment?

A1: this compound (DMP) undergoes photochemical transformation when exposed to UV light in the presence of N(III) species (HNO2-/HONO/H2ONO+) commonly found in atmospheric water. [] This reaction is significantly influenced by the concentration of DMP, N(III) species, and pH of the solution. [] The reaction begins with hydroxyl radical attack on the aromatic ring of DMP, forming a DMP-OH adduct. [] This adduct can either undergo self-decay or react with HONO, H2ONO+, or O2, ultimately leading to the formation of secondary contaminants like methyl salicylate, monomethyl phthalate, dimethyl 4-hydroxyphthalate, and this compound. []

Q2: Can this compound be photochemically converted to other compounds?

A2: Yes, this compound can be photochemically reduced to its corresponding amino and hydroxylamino derivatives using metal phthalocyanines as sensitizers in the presence of a reducing agent like ascorbic acid. [] The reaction proceeds through an electron transfer mechanism where the excited metal phthalocyanine donates an electron to this compound. [] This process can be influenced by the type of metal phthalocyanine used and its excited state (singlet or triplet). []

Q3: How does this compound react under strongly basic conditions?

A3: Treating this compound with sodium methoxide in dimethyl sulfoxide, followed by acidification, leads to an interesting outcome. [] Instead of simple hydrolysis, the reaction yields 5-methoxy-2-nitroso-1,3-indanedione and 4-methoxyphthalic acid. [] This suggests a complex reaction mechanism involving both the nitro group and the ester functionalities of this compound. []

Q4: What are the environmental implications of this compound photodegradation products?

A4: The photochemical transformation of DMP in the environment generates secondary contaminants, such as methyl salicylate, monomethyl phthalate, dimethyl 4-hydroxyphthalate, and this compound. [] Understanding the characteristics and potential risks associated with these secondary contaminants requires further investigation. []

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